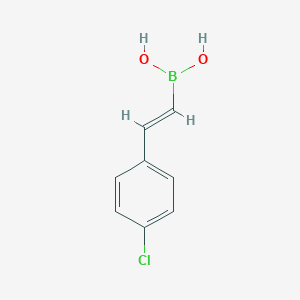
trans-2-(4-Chlorophenyl)vinylboronic acid
説明
“trans-2-(4-Chlorophenyl)vinylboronic acid” is a chemical compound with the linear formula ClC6H4CH=CHB(OH)2 . It is a reactant involved in various chemical reactions such as the synthesis of biarylketones and phthalides, trifluoromethylation, asymmetrical Michael addition for preparation of chromanes, cobalt-catalyzed coupling to vinyl nitrogen-containing heteroaromatic compounds .
Molecular Structure Analysis
The molecular formula of “trans-2-(4-Chlorophenyl)vinylboronic acid” is C8H8BClO2 . The InChI Key is HWSDRAPTZRYXHN-AATRIKPKSA-N . The SMILES string is OB(O)\C=C\C1=CC=C(Cl)C=C1 .Chemical Reactions Analysis
“trans-2-(4-Chlorophenyl)vinylboronic acid” is involved in several chemical reactions. These include the synthesis of biarylketones and phthalides, trifluoromethylation, asymmetrical Michael addition for preparation of chromanes, cobalt-catalyzed coupling to vinyl nitrogen-containing heteroaromatic compounds, 1,2 and 1,4-Addition reactions with o-hydroxycinnamaldehydes, and Petasis reactions .Physical And Chemical Properties Analysis
“trans-2-(4-Chlorophenyl)vinylboronic acid” is a white to light brown crystalline powder . It has a melting point of 165 °C (dec.) (lit.) . The compound has an assay of ≥95% .科学的研究の応用
Synthesis of Biarylketones and Phthalides
This compound is used as a reactant in the synthesis of biarylketones and phthalides . Biarylketones and phthalides are important in various fields of chemistry due to their wide range of biological activities.
Trifluoromethylation
Trifluoromethylation is another application of this compound . This process involves the introduction of a trifluoromethyl group into a molecule, which can significantly alter the molecule’s properties and make it useful for various applications in medicinal chemistry and materials science.
Asymmetrical Michael Addition
“trans-2-(4-Chlorophenyl)vinylboronic acid” is used in asymmetrical Michael addition reactions for the preparation of chromanes . Chromanes are a class of organic compounds that are commonly found in various natural products and pharmaceuticals.
Cobalt-Catalyzed Coupling
This compound is involved in cobalt-catalyzed coupling to vinyl nitrogen-containing heteroaromatic compounds . This type of reaction is important in the synthesis of various complex organic compounds.
1,2 and 1,4-Addition Reactions
“trans-2-(4-Chlorophenyl)vinylboronic acid” is used in 1,2 and 1,4-addition reactions with o-hydroxycinnamaldehydes . These reactions are fundamental in organic chemistry and are used to form carbon-carbon bonds, which are crucial in the synthesis of larger organic molecules.
Petasis Reactions
Lastly, this compound is used in Petasis reactions . The Petasis reaction is a multi-component reaction that is used to create carbon-carbon and carbon-nitrogen bonds, which are essential in the synthesis of various organic compounds.
Safety and Hazards
作用機序
Target of Action
It’s known that boronic acids often interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
Trans-2-(4-Chlorophenyl)vinylboronic acid is a reactant involved in various chemical reactions, including the synthesis of biarylketones and phthalides, trifluoromethylation, asymmetrical Michael addition for preparation of chromanes, and cobalt-catalyzed coupling to vinyl nitrogen-containing heteroaromatic compounds . These reactions suggest that the compound may interact with its targets through covalent bonding, given the reactivity of the boronic acid group .
Biochemical Pathways
The compound is involved in 1,2 and 1,4-addition reactions with o-hydroxycinnamaldehydes . This suggests that it may influence pathways involving these aldehydes or their downstream products.
Pharmacokinetics
Boronic acids are generally well absorbed and can distribute throughout the body due to their small size and polar nature .
Result of Action
Given its involvement in various chemical reactions, it’s likely that the compound can influence the synthesis of various bioactive molecules .
Action Environment
The action of trans-2-(4-Chlorophenyl)vinylboronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by pH, as boronic acids tend to form boronate esters under alkaline conditions . Additionally, the compound’s stability may be influenced by temperature and humidity .
特性
IUPAC Name |
[(E)-2-(4-chlorophenyl)ethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSDRAPTZRYXHN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




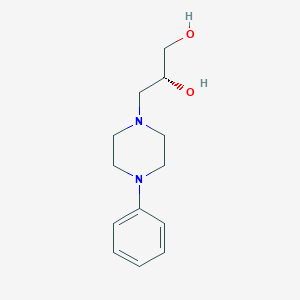

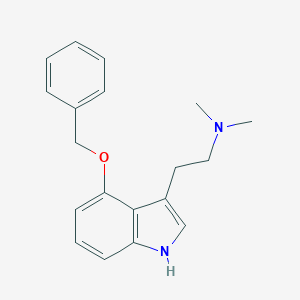
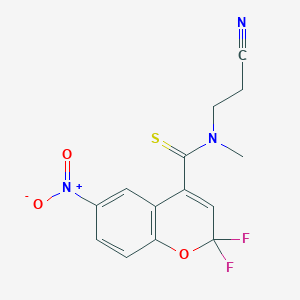

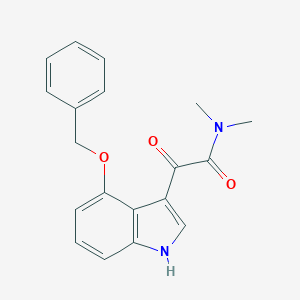
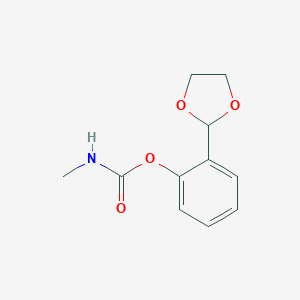

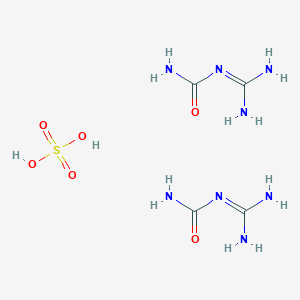
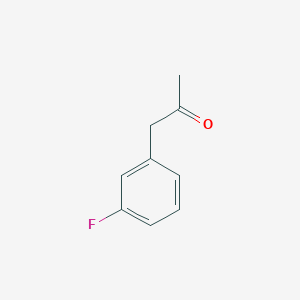
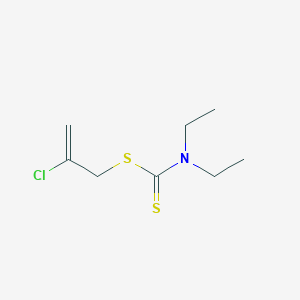

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)